molecular formula C22H15BrClNO2 B3014678 (E)-N-(3-benzoyl-4-bromophenyl)-3-(2-chlorophenyl)acrylamide CAS No. 391876-37-2

(E)-N-(3-benzoyl-4-bromophenyl)-3-(2-chlorophenyl)acrylamide

Cat. No. B3014678
CAS RN: 391876-37-2
M. Wt: 440.72
InChI Key: WOFDJKWMVXUPDV-JLHYYAGUSA-N
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Description

(E)-N-(3-benzoyl-4-bromophenyl)-3-(2-chlorophenyl)acrylamide, also known as BBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. BBA belongs to the class of acrylamide derivatives and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Studies on thiourea derivatives, including compounds with bromo and chloro substituents similar to the query compound, have demonstrated significant antimicrobial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of similar compounds, including "(E)-N-(3-benzoyl-4-bromophenyl)-3-(2-chlorophenyl)acrylamide," for development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photocrosslinking Properties

Research into the synthesis and characterization of polyacrylamides with bromo substituted pendant cinnamoyl moieties has revealed that such polymers possess excellent thermal stability and photocrosslinking properties. These characteristics are crucial for their application as negative-type photoresists in the field of material science and electronics (Selvam, Babu, & Nanjundan, 2005).

properties

IUPAC Name

(E)-N-(3-benzoyl-4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClNO2/c23-19-12-11-17(14-18(19)22(27)16-7-2-1-3-8-16)25-21(26)13-10-15-6-4-5-9-20(15)24/h1-14H,(H,25,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDJKWMVXUPDV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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